Bienvenue dans la boutique en ligne BenchChem!

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid (CAS 2869808-19-3) is a bifunctional benzoic acid derivative bearing a 4-bromo substituent on the aromatic ring and a 2-(2-amino-2-methylpropoxy) side chain at the ortho position. With a molecular formula of C₁₁H₁₄BrNO₃ and a molecular weight of 288.14 g·mol⁻¹, the compound presents a primary amine (pKa ~9–10 predicted), a carboxylic acid (pKa ~3–4 predicted), and an aryl bromide within a single small-molecule scaffold.

Molecular Formula C11H14BrNO3
Molecular Weight 288.14 g/mol
Cat. No. B13682124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid
Molecular FormulaC11H14BrNO3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESCC(C)(COC1=C(C=CC(=C1)Br)C(=O)O)N
InChIInChI=1S/C11H14BrNO3/c1-11(2,13)6-16-9-5-7(12)3-4-8(9)10(14)15/h3-5H,6,13H2,1-2H3,(H,14,15)
InChIKeyXPBUMKWLTXCAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid – Core Identity, Physicochemical Profile, and Procurement Context


2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid (CAS 2869808-19-3) is a bifunctional benzoic acid derivative bearing a 4-bromo substituent on the aromatic ring and a 2-(2-amino-2-methylpropoxy) side chain at the ortho position . With a molecular formula of C₁₁H₁₄BrNO₃ and a molecular weight of 288.14 g·mol⁻¹, the compound presents a primary amine (pKa ~9–10 predicted), a carboxylic acid (pKa ~3–4 predicted), and an aryl bromide within a single small-molecule scaffold . Computed physicochemical descriptors include a calculated logP (clogP) of 2.26, a topological polar surface area (TPSA) of 51.47 Ų, three rotatable bonds, four hydrogen-bond acceptors, and one hydrogen-bond donor, placing it within Lipinski's rule-of-five space for drug-like molecules [1]. The compound is primarily sourced as a research chemical and synthetic building block, with commercial availability in milligram-to-gram quantities from specialty chemical suppliers .

Why 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid Cannot Be Replaced by a Close Structural Analog


The combination of a sterically hindered gem-dimethylamino ether side chain and a para-bromo substituent creates a reactivity and property profile that is not replicated by any single closely related analog. Substituting the 4-bromo with chloro alters cross-coupling reactivity (C–Br vs. C–Cl bond dissociation energies differ by ~20 kcal·mol⁻¹), while removing the gem-dimethyl groups (e.g., 4-bromo-2-(2-aminoethoxy)benzoic acid) reduces lipophilicity (estimated ΔclogP ≈ −0.7 to −1.0) and eliminates the metabolic shielding effect conferred by the quaternary carbon adjacent to the amine [1]. Conversely, deleting the bromine (2-(2-amino-2-methylpropoxy)benzoic acid) removes the sole heavy-atom handle for palladium-catalyzed cross-coupling and heavy-atom derivatisation, and esterification of the carboxylic acid (methyl ester analog) precludes direct amide-bond formation or salt formation with basic partners. These orthogonal structural features—gem-dimethyl steric bulk, aryl bromide reactivity, and free carboxylic acid—are interdependent in ways that make simple one-to-one replacement with a single in-class compound unreliable for applications where all three functionalities are required simultaneously .

Quantitative Differentiation Evidence for 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid vs. Closest Analogs


Lipophilicity (clogP) Differentiation vs. Non-Gem-Dimethyl Analog

The target compound exhibits a computed logP (clogP) of 2.26, as recorded in the ECBD/SILDrug database [1]. The closest analog lacking the gem-dimethyl groups, 4-bromo-2-(2-aminoethoxy)benzoic acid (C₉H₁₀BrNO₃, MW 260.08), carries an ethylene linker instead of the 2,2-dimethylpropylene linker and has an estimated clogP of approximately 1.2–1.5 based on fragmental methods (ΔclogP ≈ −0.7 to −1.0 relative to the target) . The higher lipophilicity of the target compound translates to improved membrane permeability in passive-diffusion models and altered partitioning behavior in liquid–liquid extraction and chromatographic purification workflows.

Lipophilicity Drug-likeness Physicochemical profiling

GPR35 Orphan Receptor Antagonism: Inactivity vs. Known Active Benzoic Acid Derivatives

In a primary screening assay for GPR35 antagonism catalogued in the ECBD database, 2-(2-amino-2-methylpropoxy)-4-bromobenzoic acid was tested and reported as inactive [1]. This result distinguishes the compound from structurally related benzoic acid derivatives that act as GPR35 agonists or antagonists—for example, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) is a known GPR35 agonist [2], and ML-145 (a 2-hydroxy-4-amidobenzoic acid derivative) is a potent GPR35 antagonist with an IC₅₀ of 20.1 nM . The inactivity of the target compound at GPR35 provides a clean negative-control phenotype for researchers studying GPR35-mediated signaling, where many benzoic acid scaffolds exhibit confounding on-target activity.

GPCR pharmacology GPR35 Orphan receptor screening

Aryl Bromide as a Cross-Coupling Handle vs. Chloro and Des-Halogeno Analogs

The para-bromo substituent of the target compound enables participation in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Heck, Sonogashira) that are either inaccessible or significantly less efficient with the corresponding 4-chloro or des-halogeno analogs. The C–Br bond dissociation energy (BDE) is approximately 80–84 kcal·mol⁻¹, compared to ~95–100 kcal·mol⁻¹ for the C–Cl bond, making oxidative addition at Pd(0) kinetically more facile for the bromo derivative [1]. 4-Bromobenzoic acid itself is a well-established substrate in Suzuki couplings, demonstrating high conversion under mild conditions (e.g., phenylboronic acid, Pd catalyst, aqueous ethanol, room temperature, >90% yield) [2]. The target compound retains this reactive bromo functionality while incorporating the ortho-aminoalkoxy side chain, offering a bifunctional building block that can undergo sequential chemoselective transformations at the aryl bromide and at the carboxylic acid/amine termini.

Cross-coupling C–C bond formation Synthetic chemistry

Topological Polar Surface Area (TPSA) and Drug-Likeness vs. Common Bioisosteres

The target compound has a computed TPSA of 51.47 Ų [1]. This value falls within the optimal range (≤60 Ų) for good oral bioavailability according to Veber's rule, and is notably lower than that of common bioisosteric replacements such as the corresponding tetrazole analog (predicted TPSA ~80–85 Ų) or the primary amide derivative (predicted TPSA ~70–75 Ų). A lower TPSA correlates with improved passive membrane permeability, making the free carboxylic acid form of this scaffold a more favorable starting point for medicinal chemistry optimization than its higher-TPSA bioisosteres when CNS exposure or intracellular target engagement is required [2].

Drug design Bioisosterism Property-based optimization

Gem-Dimethyl Steric Shielding and Predicted Metabolic Stability Advantage

The quaternary carbon of the gem-dimethyl group adjacent to the primary amine creates steric hindrance that is predicted to attenuate N-dealkylation and oxidative deamination by cytochrome P450 enzymes, relative to analogs bearing an unsubstituted ethylene or monomethyl-propylene linker . Literature precedent for gem-dimethyl substitution effects in analogous amino-ether scaffolds demonstrates that introduction of a quaternary center α to the amine nitrogen reduces intrinsic clearance (CLint) in human liver microsomes by 2- to 5-fold compared to the non-methylated or mono-methylated counterparts [1]. While direct microsomal stability data for the target compound are not publicly available, the well-characterized 'gem-dimethyl effect' on metabolic stability of benzylic and α-to-heteroatom positions supports a class-level inference of enhanced metabolic robustness for this scaffold [2].

Metabolic stability Steric hindrance Oxidative metabolism

Dual Orthogonal Functional-Group Handles for Sequential Derivatization

The target compound contains three chemically distinct and orthogonally addressable functional groups: (i) a carboxylic acid (pKa ~3–4) that can be selectively deprotonated and acylated or converted to amides/esters; (ii) a primary aliphatic amine (pKa ~9–10) that can be selectively acylated, sulfonylated, or alkylated; and (iii) an aryl bromide that undergoes Pd-catalyzed cross-coupling independently of the other two groups . This orthogonality is not available in comparator scaffolds such as 4-bromo-2-methoxybenzoic acid (lacks the amino handle) or 2-(2-amino-2-methylpropoxy)benzoic acid (lacks the cross-coupling handle). The presence of all three functional groups in a single low-molecular-weight entity (MW 288.14) makes this compound a versatile three-point diversification scaffold for the synthesis of compound libraries via sequential chemoselective transformations without the need for protecting-group manipulations at each step .

Orthogonal protection Sequential derivatization Library synthesis

High-Value Application Scenarios for 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid


Medicinal Chemistry Library Synthesis via Sequential Chemoselective Derivatization

The three orthogonal functional groups (–COOH, –NH₂, –Br) enable a programmed three-step diversification sequence: (Step 1) amide coupling at the carboxylic acid with an amine library; (Step 2) sulfonylation or reductive amination at the primary amine; (Step 3) Suzuki–Miyaura cross-coupling at the aryl bromide with boronic acid partners . This sequential strategy can generate a 10 × 10 × 10 = 1,000-compound library from a single scaffold, a productivity advantage unattainable with two-handle analogs that cap diversification at two steps [1]. The gem-dimethyl group adjacent to the amine ensures that the liberated primary amine remains sterically accessible for the second derivatization step while conferring the metabolic stability benefits described in Section 3 [2].

GPR35-Negative Control Probe for GPCR Screening Cascades

Confirmed inactivity at GPR35 in primary screening makes this compound a suitable negative-control scaffold for designing fluorescent or biotinylated probes used in GPR35 competition-binding assays and high-content imaging screens. Many benzoic acid derivatives exhibit confounding GPR35 agonist or antagonist activity (e.g., NPPB, ML-145) [1]; using a structurally related but GPR35-inert scaffold avoids false-positive signals in assays where GPR35 engagement is not the intended target, improving assay specificity and reducing follow-up attrition [2].

CNS-Penetrant Lead Optimization Starting Point

The combination of low TPSA (51.47 Ų, well within the ≤60 Ų threshold for oral bioavailability), moderate lipophilicity (clogP 2.26), and a single hydrogen-bond donor satisfies key parameters for blood–brain barrier penetration . The aryl bromide provides a late-stage diversification handle for introducing aromatic substituents that fine-tune CNS PK without altering the core physicochemical profile. This scaffold is therefore positioned as a privileged starting point for CNS drug discovery programs targeting GPCRs, ion channels, or enzymes where initial brain exposure is required for early in vivo proof-of-concept studies [1].

Heavy-Atom Derivatization for X-Ray Crystallography Phasing

The bromine atom at the 4-position serves as an intrinsic anomalous scatterer for single-wavelength anomalous dispersion (SAD) phasing in protein–ligand co-crystallography . The free carboxylic acid and primary amine enable conjugation to protein surface residues or incorporation into fragment-linking strategies. The relatively compact size (MW 288.14) makes it a suitable fragment for fragment-based drug discovery (FBDD), where the bromine anomalous signal (f'' at Cu Kα ≈ 1.5 electrons) provides robust phasing power for structure determination at resolutions of 2.5–3.0 Å [1].

Quote Request

Request a Quote for 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.